molecular formula C34H51N5O7S B14044954 Cbz-L-arg(pmc)-OH.cha

Cbz-L-arg(pmc)-OH.cha

Cat. No.: B14044954
M. Wt: 673.9 g/mol
InChI Key: MWINDDMXANTXQR-BQAIUKQQSA-N
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Description

Cbz-L-arg(pmc)-OH.cha, also known as Nα-Cbz-L-arginine, is a derivative of the amino acid L-arginine. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-arginine. This modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-L-arg(pmc)-OH.cha typically involves the protection of the amino group of L-arginine with a benzyloxycarbonyl group. The process begins with the suspension of sodium bicarbonate in water, followed by the addition of L-arginine monohydrochloride. Benzyloxycarbonyl chloride is then added dropwise to the mixture while stirring at room temperature. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and washed with ether and cold water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained as a white crystalline powder .

Chemical Reactions Analysis

Types of Reactions

Cbz-L-arg(pmc)-OH.cha undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-L-arg(pmc)-OH.cha has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-L-arg(pmc)-OH.cha is primarily related to its role as a protected form of L-arginine. In biological systems, L-arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule involved in various physiological processes. The Cbz protecting group prevents unwanted reactions during peptide synthesis, allowing for the selective incorporation of L-arginine into peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-L-arg(pmc)-OH.cha is unique due to its specific protecting group, which provides stability and selectivity during peptide synthesis. The choice of protecting group can influence the reactivity and solubility of the compound, making this compound particularly useful in certain synthetic applications .

Properties

Molecular Formula

C34H51N5O7S

Molecular Weight

673.9 g/mol

IUPAC Name

cyclohexanamine;(2S)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C28H38N4O7S.C6H13N/c1-18-19(2)25(20(3)22-13-14-28(4,5)39-24(18)22)40(36,37)32-30-17-29-15-9-12-23(26(33)34)31-27(35)38-16-21-10-7-6-8-11-21;7-6-4-2-1-3-5-6/h6-8,10-11,17,23,32H,9,12-16H2,1-5H3,(H,29,30)(H,31,35)(H,33,34);6H,1-5,7H2/t23-;/m0./s1

InChI Key

MWINDDMXANTXQR-BQAIUKQQSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N

Origin of Product

United States

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